Thianthrene, octachloro-
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Overview
Description
Thianthrene, octachloro- is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. Thianthrene is known for its unique electrochemical properties and ease of oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene, octachloro- can be synthesized through various methods. One common method involves the reaction of benzene with disulfur dichloride in the presence of aluminum chloride . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then fused to unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods: Industrial production of thianthrene derivatives often involves the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, symmetric thianthrene structures can be synthesized using disulfur dichloride and Lewis acids like aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: Thianthrene, octachloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Thianthrene can be oxidized by sulfuric acid, forming a red radical cation.
Reduction: Reduction reactions often involve the use of reductants such as zinc and tin(II) chloride.
Substitution: Substitution reactions can be facilitated by the use of disulfur dichloride and Lewis acids.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique electrochemical and photophysical properties .
Scientific Research Applications
Thianthrene, octachloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thianthrene, octachloro- involves its redox behavior and cationic-state capability. The compound can reversibly transform into a planar structure in the radical cation state, which is utilized in supramolecular chemistry and the development of organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its unique properties .
Comparison with Similar Compounds
Phenoxathiine: Another sulfur-containing heterocyclic compound with similar electrochemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, but with a planar structure.
Uniqueness: Thianthrene, octachloro- is unique due to its bent structure and the ability to adopt a planar structure in the radical cation state. This property, along with its ease of oxidation and electron-richness, makes it distinct from other similar compounds .
Properties
CAS No. |
7683-07-0 |
---|---|
Molecular Formula |
C12Cl8S2 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorothianthrene |
InChI |
InChI=1S/C12Cl8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
InChI Key |
VVOKLCMJWJMPPT-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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